molecular formula C7H11FN2O4S B2838896 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride CAS No. 878217-69-7

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride

Cat. No. B2838896
CAS RN: 878217-69-7
M. Wt: 238.23
InChI Key: FYKCZPQVZFNDCD-UHFFFAOYSA-N
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Description

The compound is a sulfonyl fluoride derivative of a 2,5-dioxoimidazolidine. Sulfonyl fluorides are known for their reactivity and are often used as electrophiles in organic synthesis . The 2,5-dioxoimidazolidine moiety is a type of imidazolidine, a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the sulfonyl fluoride attached to an ethane chain, which is connected to the 2,5-dioxoimidazolidine ring. The ring itself would have two carbonyl (C=O) groups and two methyl (CH3) groups attached .


Chemical Reactions Analysis

Sulfonyl fluorides are known to react with amines, alcohols, and thiols. The fluoride ion is a good leaving group, making these compounds useful for various types of organic reactions .

Scientific Research Applications

Fluoride Ion Sensing

Novel compounds have been designed for selective sensing of fluoride ions, leveraging the unique reactivity of fluoride with hydrogen-bond donors. These compounds exhibit significant colorimetric and fluorescent responses exclusively to fluoride ions, facilitating its detection among various anions. This characteristic makes them valuable tools in environmental and health-related analyses where fluoride monitoring is crucial (Jiefei Wu et al., 2016).

Synthesis Applications

Research into the synthesis of complex fluoride-containing molecules has been advancing. For instance, a new method for preparing 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride has been developed, demonstrating the pivotal role of the imidazole protective group in facilitating novel synthetic pathways. This development underscores the potential for creating highly fluorinated compounds with applications in materials science and pharmaceuticals (N. Uematsu et al., 2006).

SuFEx Click Chemistry

The emergence of sulfur(VI) fluoride exchange (SuFEx) click chemistry as a powerful tool for constructing complex molecules has been supported by the development of new reagents and methodologies. For example, 1-bromoethene-1-sulfonyl fluoride has been identified as a potent connector for SuFEx reactions, enabling the synthesis of diverse molecules with sulfonyl fluoride functional groups. These advances open up new avenues for drug discovery and material science (C. Smedley et al., 2018).

Electrophilic Fluorination

Electrochemical strategies have been developed for the synthesis of sulfonyl fluorides, employing environmentally benign procedures. These methods use readily available thiols or disulfides and potassium fluoride, showcasing an eco-friendly approach to accessing valuable sulfonyl fluoride motifs without requiring harsh reagents or conditions. This contributes significantly to sustainable chemistry practices (G. Laudadio et al., 2019).

Safety And Hazards

Sulfonyl fluorides can be hazardous. They are often irritants and can cause burns. They should be handled with care, using appropriate personal protective equipment .

Future Directions

The use of sulfonyl fluorides in organic synthesis is a topic of ongoing research. They are useful for a variety of reactions, and new applications are continually being discovered .

properties

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN2O4S/c1-7(2)5(11)10(6(12)9-7)3-4-15(8,13)14/h3-4H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKCZPQVZFNDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCS(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride

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